Product packaging for 4-Bromo-3-chloro-2-methylquinoline(Cat. No.:CAS No. 1333250-12-6)

4-Bromo-3-chloro-2-methylquinoline

Cat. No.: B1382788
CAS No.: 1333250-12-6
M. Wt: 256.52 g/mol
InChI Key: TUPCLTPZXXPJHL-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The importance of the quinoline scaffold is underscored by its rich history and its wide-ranging applications in academic and industrial research.

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.govnoveltyjournals.comiipseries.org Initially named "leukol," this discovery laid the groundwork for the exploration of a vast family of related compounds. Another key moment in its history was in 1842, when Charles Gerhardt obtained a compound he named "Chinoilin" or "Chinolein" through the dry distillation of quinine, strychnine, or cinchonine (B1669041) with potassium hydroxide. wikipedia.org The structural elucidation of quinoline was completed in 1945 by Woodward and Doering through total synthesis. noveltyjournals.com These foundational discoveries established quinoline as a critical heterocyclic system, leading to the development of numerous synthetic derivatives, including halogenated variants.

The versatility of the quinoline scaffold has led to its extensive use in a multitude of academic research areas. frontiersin.orgresearchgate.netnih.gov Quinoline and its derivatives are fundamental building blocks in medicinal chemistry, with research exploring their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. nih.govbenthamdirect.comijppronline.comrsc.org The ability to functionalize the quinoline ring at different positions allows for the fine-tuning of its biological and pharmacological activities. frontiersin.orgnih.gov Beyond medicinal applications, quinoline derivatives are investigated in materials science for applications such as dyes and in the development of third-generation photovoltaics. noveltyjournals.comresearchgate.net The continuous development of new synthetic methodologies for quinoline derivatives remains an active area of research, driven by the quest for novel compounds with enhanced properties. researchgate.netijppronline.com

Structural Features and Precise Nomenclature of 4-Bromo-3-chloro-2-methylquinoline

This compound is a distinct chemical entity within the broader class of quinoline derivatives. Its precise nomenclature, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is key to its identification. The name clearly indicates a quinoline core substituted with a bromine atom at the fourth position, a chlorine atom at the third position, and a methyl group at the second position.

The molecular formula of this compound is C₁₀H₇BrClN, and it has a molecular weight of 256.53 g/mol . sigmaaldrich.com The presence and specific placement of the bromine and chlorine atoms, along with the methyl group, significantly influence its chemical reactivity and properties.

Academic Rationale for Investigating Halogenated Quinoline Derivatives

The introduction of halogen atoms into the quinoline scaffold is a strategic approach in medicinal chemistry and materials science to modulate the physicochemical and biological properties of the parent molecule. The investigation of halogenated quinoline derivatives like this compound is driven by several academic rationales.

Halogenation can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding to biological targets. The electronic effects of halogens can also alter the reactivity of the quinoline ring system, opening up new avenues for synthetic transformations. acs.org Research into halogenated quinolines aims to explore these effects systematically, leading to the development of new compounds with tailored properties for specific applications, including their potential as inhibitors of enzymes like monoamine oxidase (MAO). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrClN B1382788 4-Bromo-3-chloro-2-methylquinoline CAS No. 1333250-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPCLTPZXXPJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Chloro 2 Methylquinoline and Analogues

Established Synthetic Pathways for Halogenated Quinolines

The synthesis of the quinoline (B57606) ring system is a well-established field, with several named reactions providing the foundational frameworks. These methods allow for the creation of a variety of substituted quinolines, which can then serve as precursors for further functionalization, such as halogenation.

Gould-Jacob Synthesis Protocols

The Gould-Jacob reaction is a versatile method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which can be subsequently converted to the corresponding halogenated quinolines. wikipedia.org The process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Saponification and subsequent decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

The reaction is known for its utility in creating the 4-quinolone scaffold, a key structural motif in many biologically active compounds. d-nb.info The initial step is a condensation/substitution, which is then followed by a 6-electron cyclization process upon heating. wikipedia.org While traditionally requiring high temperatures, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times. jasco.ro

Table 1: Comparison of Conventional vs. Microwave Heating in Gould-Jacob Reaction
EntryTemperature (°C)Time (min)Yield (%)Reference
1250101 jasco.ro
2300237 jasco.ro
32503011 jasco.ro
43001028 jasco.ro
5300547 jasco.ro

Friedländer Synthesis Approaches

The Friedländer synthesis is one of the most direct and simple methods for producing polysubstituted quinolines. eurekaselect.com It involves the acid- or base-catalyzed condensation of an ortho-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration. eurekaselect.comorganicreactions.org This method is highly valued for its ability to construct complex quinoline structures in a single step. eurekaselect.com

Numerous catalysts have been employed to facilitate the Friedländer synthesis, including Brønsted acids, Lewis acids, and ionic liquids, often leading to high yields and shorter reaction times. eurekaselect.comwikipedia.org The reaction's versatility allows for the synthesis of a wide array of quinoline derivatives by varying the two carbonyl-containing starting materials. organicreactions.orgorganic-chemistry.org

Table 2: Catalysts Used in Friedländer Synthesis
CatalystConditionsAdvantagesReference
p-Toluenesulfonic acidSolvent-free, microwave irradiationRapid, efficient organic-chemistry.org
Molecular iodine---Highly efficient organic-chemistry.org
Neodymium(III) nitrate (B79036) hexahydrateEthanol, room temperatureMild conditions benthamdirect.com
[bmim]HSO₄ (ionic liquid)Solvent-freeShort reaction time, high yield nih.gov

Skraup Synthesis Modifications

The Skraup synthesis is a classic method for producing quinolines, typically involving the reaction of a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. organicreactions.orgwikipedia.org The original reaction is known for being highly exothermic and sometimes violent. wikipedia.orgresearchgate.net

To mitigate the harsh conditions and improve safety and yields, several modifications have been developed. nih.govresearchgate.net These include the use of milder oxidizing agents, such as arsenic acid, and alternative reaction media like ionic liquids. nih.govwikipedia.org Modified Skraup reactions can also utilize substituted acroleins or vinyl ketones in place of glycerol to yield quinolines with substituents on the heterocyclic ring. organicreactions.orgresearchgate.net These adaptations have made the Skraup synthesis a more controlled and versatile tool for quinoline production. nih.govresearchgate.net

Targeted Synthesis Strategies for 4-Bromo-3-chloro-2-methylquinoline

The direct synthesis of this compound typically relies on the functionalization of a pre-formed quinoline scaffold. The starting material of choice is often 2-methylquinoline (B7769805) (quinaldine), which is readily available. nih.govthegoodscentscompany.comtcichemicals.com

Halogenation of 2-Methylquinoline and its Derivatives

The introduction of halogen atoms onto the 2-methylquinoline ring is a key step in synthesizing the target compound. This process involves electrophilic substitution reactions where the quinoline ring acts as the nucleophile. The specific reagents and conditions used determine the position and number of halogen atoms added. rsc.org

Recent advancements have focused on metal-free halogenation methods, which are often more environmentally friendly and economical. rsc.org For instance, trihaloisocyanuric acids have been demonstrated as effective and atom-efficient halogen sources for the regioselective functionalization of quinoline derivatives. rsc.org

Regioselective Bromination and Chlorination Sequences

Achieving the specific 3-chloro, 4-bromo substitution pattern on the 2-methylquinoline core requires careful control of the reaction sequence and conditions to ensure high regioselectivity. The order of halogenation—bromination before chlorination or vice versa—and the choice of halogenating agents are critical factors.

The synthesis often involves a sequential halogenation process. Controlling factors such as temperature can be crucial; for example, carrying out bromination at lower temperatures (e.g., 0–5°C) can help minimize the formation of unwanted side products. The inherent reactivity differences between chlorine and bromine radicals also play a role, with bromination generally being more selective than chlorination. reddit.com The use of specific reagents under anhydrous conditions, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) for chlorination, is necessary to achieve the desired substitution without hydrolysis.

Optimization of Reaction Conditions for Halogenation and Yield Control

The synthesis of halogenated quinolines, such as this compound, often involves the direct halogenation of a pre-existing quinoline core. The control of regioselectivity and yield is paramount and is highly dependent on the reaction conditions. Research into the halogenation of 8-substituted quinolines has provided insights into the factors influencing the outcome of these reactions.

A study on the metal-free, regioselective C–H halogenation of 8-substituted quinolines highlights the importance of the halogenating agent and solvent in directing the position of halogenation. While not specific to this compound, the findings offer valuable principles for controlling halogenation on the quinoline ring. The optimization of reaction conditions for the chlorination of N-(quinolin-8-yl)acetamide is a case in point.

Table 1: Optimization of Chlorination of N-(quinolin-8-yl)acetamide
EntryHalogen SourceSolventTime (h)Yield (%)
1NCSCH₂Cl₂2415
2NCSCH₃CN2424
3DCDMHCH₃CN286
4TCCACH₃CN0.2598
5TCCADCM265
6TCCAToluene252

NCS = N-Chlorosuccinimide; DCDMH = 1,3-dichloro-5,5-dimethylhydantoin; TCCA = Trichloroisocyanuric acid. Reaction conditions: N-(quinolin-8-yl)acetamide (0.4 mmol), halogen source, solvent (3 mL), room temperature.

The data clearly demonstrates that trichloroisocyanuric acid (TCCA) in acetonitrile (B52724) provides the highest yield in the shortest reaction time for the C5-chlorination of this particular quinoline derivative. niscpr.res.in Such optimization studies are crucial for developing efficient syntheses of polysubstituted quinolines like this compound.

Application of Vilsmeier Reagent in 4-Chloroquinoline (B167314) Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation and cyclization of electron-rich aromatic and heterocyclic compounds. It has been effectively employed in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.netrsc.orgresearchgate.net The reaction involves the treatment of an N-arylacetamide with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.orgwikipedia.org

The reaction proceeds through the formation of a chloroiminium ion, which acts as the electrophile. The N-arylacetamide undergoes cyclization to form the quinoline ring, with the concomitant introduction of a chlorine atom at the 2-position and a formyl group at the 3-position. The efficiency of this reaction is influenced by the nature of the substituents on the starting N-arylacetamide.

A study on the synthesis of 2-chloro-3-formylquinolines from various substituted N-arylacetamides provides detailed insights into the reaction outcomes.

Table 2: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
EntrySubstituent on N-ArylacetamideReaction Time (h)Yield (%)
1H1065
22-CH₃1260
33-CH₃875
44-CH₃1070
53-OCH₃680
64-Cl1262

Reaction conditions: N-Arylacetamide, POCl₃, DMF, 90 °C. researchgate.net

The results indicate that electron-donating groups on the N-aryl ring, particularly at the meta-position, facilitate the reaction, leading to higher yields and shorter reaction times. This methodology provides a direct route to chloro-substituted quinolines, which can be precursors for compounds like this compound.

O-Allylation and Claisen Rearrangement Methodologies for Quinoline Derivatives

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that has been applied to the synthesis of substituted quinolines. acs.org This pericyclic reaction typically involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol. In the context of quinoline synthesis, a similar strategy can be employed starting from a 4-hydroxyquinoline derivative.

The methodology involves an initial O-allylation of a 4-hydroxyquinoline, followed by a thermal Claisen rearrangement to introduce an allyl group at the 3-position of the quinoline ring. A multi-step synthesis of 3-methylquinoline-4-carbaldehydes from o-nitrobenzaldehydes utilizing a Wittig olefination followed by a Claisen rearrangement demonstrates the utility of this approach.

The key steps involve the formation of crotyl vinyl ethers from o-nitrobenzaldehydes, which then undergo a Claisen rearrangement upon heating.

Table 3: Claisen Rearrangement of Crotyl Vinyl Ethers to 4-Pentenals
EntrySubstituent on o-NitrobenzaldehydeYield of 4-Pentenal (%)
1H87
24-CH₃85
35-OCH₃89
44,5-(OCH₃)₂88
54-Cl83

Reaction conditions: Crotyl vinyl ether in refluxing xylene for 5-7 hours. acs.org

These resulting 4-pentenals can then be further manipulated and cyclized to form the desired quinoline structure. This methodology offers a strategic way to introduce substituents at specific positions on the quinoline ring.

Intramolecular Cyclization Reactions for Fused Quinoline Systems

Intramolecular cyclization is a key strategy for the construction of fused polycyclic systems containing a quinoline moiety. These reactions often involve the formation of a new ring by the reaction of two functional groups within the same molecule. The nature of the reacting groups and the length of the tether connecting them determine the size and nature of the newly formed ring.

The synthesis of fused quinoline derivatives can be achieved through various cyclization strategies, including those promoted by transition metals, acids, or thermal conditions. For example, the cyclization of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines can lead to the formation of new five- and seven-membered rings fused to the quinoline system. researchgate.net

Nucleophilic Substitution Reactions in the Functionalization of Quinoline Scaffolds

The halogen atoms on the this compound ring are susceptible to nucleophilic substitution, providing a powerful tool for the further functionalization of the quinoline scaffold. The reactivity of the C-Br and C-Cl bonds towards nucleophiles allows for the introduction of a wide range of substituents, leading to diverse libraries of quinoline derivatives.

The chlorine atom at the 4-position of the quinoline ring is generally more reactive towards nucleophilic attack than the bromine at the 3-position. This difference in reactivity can be exploited for selective functionalization. Studies on related 4-chloroquinoline derivatives demonstrate the feasibility of these substitution reactions.

For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles illustrates the types of transformations that are possible.

Table 4: Nucleophilic Substitution of 4-Chloro-8-methylquinolin-2(1H)-one
EntryNucleophileProductYield (%)
1Hydrazine hydrate4-Hydrazino-8-methylquinolin-2(1H)-one85
2Sodium azide4-Azido-8-methylquinolin-2(1H)-one70
3Aniline4-Anilino-8-methylquinolin-2(1H)-one78
4Thioglycolic acid(8-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)thioacetic acid65

Data adapted from a study on a related quinolinone system. mdpi.com

These examples demonstrate the potential for introducing nitrogen, sulfur, and other functionalities at the 4-position of the quinoline ring, a strategy that is directly applicable to this compound.

Exploration of Novel Synthetic Strategies for Quinoline Derivatives

The development of novel and efficient synthetic strategies for accessing polysubstituted quinolines is an active area of research. nih.govpolyu.edu.hk Modern synthetic methods often focus on aspects such as atom economy, step economy, and the use of environmentally benign reagents and catalysts. These new strategies provide access to quinoline derivatives that may be difficult to prepare using classical methods.

Recent advances include transition-metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and multicomponent reactions. For example, a deoxygenative alkynylation of quinoline N-oxides under ball milling conditions has been reported as a novel, regioselective method for the C-2 functionalization of the quinoline ring. acs.org

While not directly yielding this compound, these innovative approaches expand the toolbox available to synthetic chemists for the construction of complex quinoline-based molecules. The exploration of such novel reactions is crucial for the future development of new quinoline derivatives with unique properties and applications.

Advanced Spectroscopic Characterization of 4 Bromo 3 Chloro 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 4-Bromo-3-chloro-2-methylquinoline, offering profound insights into its atomic arrangement and purity.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides key signals that confirm its structure. The methyl group protons at the 2-position are expected to appear as a sharp singlet, shifted downfield due to the influence of the quinoline (B57606) ring. The aromatic protons on the quinoline core will exhibit a complex pattern of multiplets, with their specific chemical shifts and coupling constants dictated by the positions of the bromine and chlorine substituents. Analysis of these signals allows for the confirmation of the substitution pattern and an assessment of the compound's purity.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. The carbon atom of the methyl group will appear at a characteristic upfield chemical shift. The carbon atoms of the quinoline ring will resonate at lower field, with the carbons directly bonded to the electronegative halogen atoms (bromine and chlorine) showing significant downfield shifts. This technique is invaluable for confirming the carbon skeleton and investigating potential tautomeric forms, although for this specific compound, tautomerism is not a primary consideration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search resultsData not available in search results

To unequivocally assign all proton and carbon signals and to map out the complete bonding network of this compound, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These sophisticated analyses provide a comprehensive and unambiguous structural assignment, leaving no doubt as to the identity and connectivity of every atom within the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode of the molecule's functional groups. For this compound, the FTIR spectrum would be expected to show characteristic C-H stretching vibrations from the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the quinoline ring system, and vibrations corresponding to the C-Cl and C-Br bonds in the fingerprint region. These spectral features provide a rapid and effective method for identifying the key functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
Data not available in search resultsData not available in search results

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be useful for observing the vibrations of the quinoline ring system and the C-Br and C-Cl bonds, providing a more complete picture of the molecule's vibrational modes.

Table 4: Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational Mode
Data not available in search resultsData not available in search results

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

The UV-Vis spectrum of this compound is dictated by its core quinoline structure, which is an extended conjugated π-system. As a chromophore, the quinoline ring system gives rise to characteristic electronic transitions when it absorbs ultraviolet or visible light. libretexts.orglibretexts.org The primary transitions observed for this class of molecules are π → π* and n → π*. youtube.comscribd.com

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These are typically high-energy transitions resulting in strong absorption bands. The n → π* transitions involve promoting a non-bonding electron, such as one from the lone pair on the nitrogen atom, to a π* antibonding orbital. youtube.comyoutube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com

The presence of halogen (bromo and chloro) and methyl substituents on the quinoline ring acts to modify the absorption profile. These auxochromes can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. The extended conjugation and substitution pattern in this compound result in absorption bands that are shifted to longer wavelengths (bathochromic shift) compared to the parent quinoline molecule.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Relative Energy Expected Wavelength Region
π → π* π (bonding) → π* (antibonding) High 200-400 nm

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. The empirical formula for this compound is C₁₀H₇BrClN. sigmaaldrich.comsigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to unequivocally confirm this molecular formula.

The electron impact (EI) mass spectrum of this compound is characterized by a distinctive isotopic pattern in the molecular ion peak region. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a cluster of peaks for the molecular ion (M, M+2, M+4) with predictable relative intensities.

Fragmentation analysis reveals the stability of the quinoline core and the nature of its substituents. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen radicals. libretexts.orgmiamioh.edu For this compound, key fragmentation steps would include the loss of a bromine atom, a chlorine atom, or a methyl radical from the molecular ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Fragment Ion) Identity of Lost Fragment Formula of Fragment Ion
255/257/259 Molecular Ion [C₁₀H₇BrClN]⁺
240/242/244 Methyl radical (•CH₃) [C₉H₄BrClN]⁺
220/222 Chlorine radical (•Cl) [C₁₀H₇BrN]⁺

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the unambiguous confirmation of the substitution pattern on the quinoline ring and provide detailed information on bond lengths, bond angles, and intermolecular interactions.

The supramolecular architecture of this compound in the crystalline state is governed by a variety of non-covalent intermolecular interactions. The presence of halogen atoms facilitates halogen bonding (e.g., Cl···Cl, Br···Cl), which are directional interactions that can significantly influence the crystal packing. ias.ac.in

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Description Contributing Atoms
Halogen Bonding Electrophilic region of one halogen interacts with nucleophilic region of another. C-Br, C-Cl
Hydrogen Bonding Weak interaction between a C-H donor and an electronegative acceptor. C-H, N, Cl

X-ray diffraction analysis yields precise measurements of the covalent bond lengths and the angles between them. This data provides fundamental insights into the molecule's geometry. The bond lengths within the quinoline ring would reflect its aromatic character, being intermediate between typical single and double bonds.

The C-Cl and C-Br bond lengths would be consistent with those for halogens attached to an sp²-hybridized carbon atom. The steric strain introduced by the adjacent bromo, chloro, and methyl groups at positions 2, 3, and 4 may cause slight distortions from ideal planarity in the quinoline ring and deviations in bond angles around these substituents.

Table 4: Selected Bond Parameters to be Determined by X-ray Crystallography

Parameter Description Expected Value/Feature
C-C (ring) Carbon-carbon bonds within the aromatic quinoline system. ~1.36 - 1.42 Å
C-N (ring) Carbon-nitrogen bonds within the aromatic quinoline system. ~1.32 - 1.37 Å
C-Cl Bond Length Bond between quinoline ring carbon and chlorine. ~1.74 Å
C-Br Bond Length Bond between quinoline ring carbon and bromine. ~1.90 Å
C-C-C Angles Angles within the fused six-membered rings. Close to 120°

Computational and Theoretical Investigations of 4 Bromo 3 Chloro 2 Methylquinoline

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become indispensable tools for investigating the molecular properties of complex organic compounds like 4-Bromo-3-chloro-2-methylquinoline. These methodologies allow for the detailed exploration of electronic structure, photophysical properties, and reactivity from a theoretical standpoint.

Density Functional Theory (DFT) for Electronic Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. DFT calculations for this compound can elucidate its electronic properties, providing a foundation for understanding its chemical behavior. These calculations have been successfully applied to various quinoline (B57606) derivatives to understand their structural and electronic features. researchgate.netdergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack.

Illustrative Data for FMO Analysis

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.8 Energy of the Lowest Unoccupied Molecular Orbital

| Energy Gap (ΔE) | 4.7 | Indicates molecular stability and reactivity |

DFT calculations can also be used to generate Molecular Electrostatic Potential (MEP) maps, which are valuable for identifying the nucleophilic and electrophilic centers within a molecule. The MEP map visually represents the charge distribution, with red areas indicating regions of high electron density (nucleophilic) and blue areas indicating regions of low electron density (electrophilic). In this compound, the nitrogen atom in the quinoline ring is expected to be a primary nucleophilic center, while the carbon atoms bonded to the bromine and chlorine atoms are likely electrophilic centers.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties and Optical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and predict their photophysical properties, such as UV-Vis absorption spectra. nih.govresearchgate.net By calculating the electronic transition energies and oscillator strengths, TD-DFT can provide insights into the optical behavior of this compound. This information is crucial for applications in materials science and photochemistry. For similar molecules, TD-DFT has been successfully used to predict their absorption spectra. researchgate.net

Illustrative TD-DFT Results

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S1 3.9 318 0.15
S2 4.2 295 0.28

Reaction Pathway Modeling and Activation Barrier Predictions

Computational methods can also be employed to model reaction pathways and predict the activation barriers of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and calculate the energy required to overcome the activation barrier. This information is invaluable for understanding reaction mechanisms and predicting reaction rates. For instance, the activation barriers for Diels-Alder reactions have been successfully predicted using these methods. researchgate.net

Illustrative Reaction Pathway Data

Reaction Coordinate Species Relative Energy (kcal/mol)
0 Reactants 0
1 Transition State +25

Theoretical Studies of Tautomerism and Energetic Profiles

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a key consideration for quinoline derivatives. Theoretical studies, often employing quantum-chemical methods, are crucial for understanding the energetic profiles and relative stabilities of different tautomeric forms.

In the case of quinoline derivatives, particularly those with a hydroxyl group, keto-enol tautomerism is of significant interest. For instance, studies on 3-substituted 2-methyl-quinolin-4(1H)-ones have utilized methods like 13C NMR spectroscopy and quantum-chemical calculations to investigate the 4-hydroxy/4-oxo tautomeric equilibrium. nuph.edu.ua These studies have shown that substituents can influence the stability of tautomers. nuph.edu.ua

Research on related compounds has demonstrated that the energetic favorability of one tautomer over another can be determined by computational methods such as the restricted Hartree-Fock method, Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2). nuph.edu.ua For 3-substituted 2-methyl-quinolin-4(1H)-ones, significant deshielding of the carbon nucleus at position 4 in 13C NMR spectra, supported by calculations, indicates a preference for the 4-oxo form in a DMSO-d6 solution. nuph.edu.ua The calculated chemical shifts for the C4 position in the 4-oxo and 4-hydroxy forms differ significantly, providing a reliable criterion for identifying the predominant tautomer. nuph.edu.ua

While a specific theoretical study on the tautomerism of this compound was not identified, the principles from studies on analogous compounds can be applied. The presence of the methyl group at the 2-position and the halogen atoms at the 3- and 4-positions would influence the electronic distribution within the quinoline ring system, thereby affecting the energetic profiles of its potential tautomers.

Table 1: Computational Methods for Tautomerism Studies

Computational MethodApplication in Tautomerism Studies
Restricted Hartree-Fock (RHF)Calculation of molecular orbitals and energies.
Density Functional Theory (DFT)Investigation of electronic structure and energy of tautomers.
Møller-Plesset Perturbation Theory (MP2)A post-Hartree-Fock method for more accurate energy calculations.
Polarizable Continuum Model (PCM)Used to model the effects of a solvent on tautomeric equilibrium.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Halogenated Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities. For halogenated quinoline derivatives, QSAR studies can elucidate the structural features that are critical for a specific biological effect.

QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, and 3D structural features) with experimentally determined biological activities. nih.gov Various machine learning and statistical methods are employed to build these models, including:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique uses steric and electrostatic fields to build a model.

Comparative Molecular Similarity Index Analysis (CoMSIA): Similar to CoMFA, CoMSIA also includes hydrophobic, hydrogen bond acceptor, and hydrogen bond donor fields.

Machine Learning Methods: Algorithms like k-nearest neighbors (KNN), decision trees (DT), back-propagation neural networks (BPNN), and gradient boosting (GB) are increasingly used to develop robust QSAR models. nih.gov

Studies on tetrahydroquinoline derivatives have successfully used CoMFA and CoMSIA to develop 3D-QSAR models with good statistical and predictive capabilities. mdpi.com For a series of 40 tetrahydroquinoline derivatives, these models yielded high q² and R²pred values, indicating their reliability. mdpi.com Similarly, QSAR models have been developed for various quinoline derivatives to predict their activity against different biological targets, including viruses and cancer cells. researchgate.net

For this compound, a QSAR analysis would involve calculating a range of molecular descriptors and correlating them with a specific biological activity. The presence of bromine and chlorine atoms would significantly influence descriptors such as hydrophobicity, electronic properties, and molecular size, which are often key parameters in QSAR models.

Table 2: Key Parameters in QSAR Models for Quinoline Derivatives

ParameterDescriptionRelevance
Cross-validated correlation coefficientIndicates the internal predictive ability of the model. A value > 0.5 is generally considered good. mdpi.com
R²pred Predictive R-squaredMeasures the external predictive power of the model on a test set of compounds. A value > 0.6 is desirable. mdpi.com
CoMFA/CoMSIA Fields Steric, electrostatic, hydrophobic, H-bond donor/acceptor fieldsProvide a 3D map of the structural features that influence activity.
Molecular Descriptors Physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), and topological indices.Quantify various aspects of the molecular structure for correlation with activity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Research Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. nih.gov

The process of molecular docking involves:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a 3D conformation of the ligand.

Docking Algorithm: A search algorithm is used to explore the conformational space of the ligand within the binding site of the receptor.

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose, and the poses are ranked accordingly.

Molecular docking studies on various quinoline derivatives have been conducted to investigate their potential as inhibitors of different enzymes. For instance, synthesized quinoline derivatives have been docked into the binding site of HIV reverse transcriptase, with some compounds showing high docking scores, indicating strong binding affinity. nih.gov The interactions observed in these docking studies, such as hydrogen bonding and hydrophobic interactions, provide insights into the molecular basis of their activity. nih.gov

For this compound, molecular docking simulations could be employed to screen for potential biological targets and to understand its mechanism of action at a molecular level. The bromine and chlorine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Table 3: Common Software and Tools for Molecular Docking

Software/ToolDescription
AutoDock A widely used open-source docking software.
Glide A commercial docking program known for its accuracy and speed. nih.gov
PyMOL/Chimera Molecular visualization systems used to prepare molecules for docking and to analyze the results.
Protein Data Bank (PDB) A repository for the 3D structural data of large biological molecules, including proteins and nucleic acids. nih.gov

Future Research Directions and Perspectives on 4 Bromo 3 Chloro 2 Methylquinoline

Exploration of Sustainable and Efficient Novel Synthetic Pathways

The synthesis of polyhalogenated quinolines, including 4-bromo-3-chloro-2-methylquinoline, traditionally involves sequential halogenation reactions on a base scaffold like 2-methylquinoline (B7769805). However, contemporary research is shifting towards more sustainable and efficient methodologies that emphasize atom economy, reduced environmental impact, and operational simplicity.

Future efforts will likely concentrate on the following areas:

Metal-Free Protocols: There is a growing trend in heterocyclic chemistry to move away from metal catalysts to avoid potential contamination of the final products and reduce environmental burden. researchgate.net Research into metal-free halogenation and functionalization reactions for quinoline (B57606) systems under ambient conditions is a key area of future exploration.

Mechanochemistry and Ball Milling: Mechanical force, as used in ball milling, offers a solvent-free or low-solvent alternative to traditional synthesis. A stainless-steel-induced deoxygenative C-2 alkynylation of heterocyclic N-oxides has been demonstrated under ball milling conditions. acs.org Exploring similar mechanochemical approaches for the direct and regioselective halogenation of quinoline precursors could provide a highly efficient and environmentally friendly route to compounds like this compound. acs.org

Advanced Halogenating Agents: The use of agents like trihaloisocyanuric acids is being investigated as an effective and atom-economical source for the regioselective functionalization of quinolines. Further research into novel halogenating reagents that offer higher selectivity and milder reaction conditions is anticipated.

One-Pot Reactions: Developing one-pot, multi-component reactions that allow for the construction and subsequent functionalization of the quinoline ring in a single synthetic operation is a significant goal. nih.gov Such strategies drastically improve efficiency by reducing the number of purification steps and minimizing solvent waste.

Synthetic ApproachKey AdvantagesRelevant Research Area
Metal-Free CatalysisAvoids toxic metal residues, environmentally benign.Development of novel organic catalysts and reagents. researchgate.net
Ball MillingReduced solvent usage, potential for novel reactivity.Mechanochemical synthesis and solid-state reactions. acs.org
Advanced ReagentsImproved selectivity, atom economy, milder conditions.Use of trihaloisocyanuric acids and other modern halogen sources.
One-Pot SynthesisIncreased efficiency, reduced waste, step economy.Multi-component reaction design for heterocyclic systems. nih.gov

Advanced Mechanistic Investigations of Complex Reactivity

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the reactivity of complex molecules like this compound. While the general principles of electrophilic substitution on the quinoline ring are established, the interplay of multiple halogen substituents presents a complex electronic and steric environment.

Future mechanistic studies will likely involve:

Probing Radical Pathways: Detailed mechanistic investigations, including control experiments and spectroscopic analysis, have corroborated the role of radical pathways in certain quinoline functionalization reactions, such as those facilitated by the mechanical impact in ball milling. acs.org Investigating the potential for radical-mediated mechanisms in the halogenation and subsequent reactions of this compound could unveil new reactivity patterns.

Computational Modeling: Quantum mechanics calculations and density functional theory (DFT) are powerful tools for elucidating reaction pathways. researchgate.netresearchgate.net These computational methods can model transition states, calculate activation energies, and predict the regioselectivity of reactions, offering insights that are often difficult to obtain through experiments alone. researchgate.netresearchgate.net For instance, DFT can be used to understand the electronic structure of this compound and predict its most reactive sites for further functionalization.

In-situ Spectroscopic Analysis: Techniques such as real-time NMR and IR spectroscopy can monitor reactions as they occur, providing valuable data on the formation of intermediates and byproducts. Applying these techniques to the synthesis and derivatization of this compound would offer a clearer picture of the reaction dynamics.

Rational Design and Discovery of New Quinoline-Based Compounds

The halogenated quinoline core of this compound serves as a versatile building block for the creation of novel molecules with tailored properties. nih.gov Rational design strategies, which use structural information to guide the synthesis of new compounds, are central to unlocking the potential of this scaffold in both medicine and materials science. researchgate.netmanchester.ac.uk

The quinoline nucleus is a "privileged scaffold" found in numerous drugs. nih.govbenthamscience.com Structure-based drug design (SBDD) leverages three-dimensional structural information of a biological target (e.g., an enzyme or receptor) to design potent and selective inhibitors.

Future research directions include:

Targeting Specific Pathogens and Diseases: The quinoline framework is prominent in antimalarials, and research continues to modify this scaffold to combat drug-resistant strains. manchester.ac.uknih.gov The specific halogenation pattern of this compound can be used as a starting point to design new derivatives targeting enzymes or proteins in bacteria, viruses, or cancer cells. nih.govnih.gov For example, computational docking studies can predict how derivatives might bind to the active sites of targets like the EGFR kinase in cancer or proteins involved in SARS-CoV-2 replication. nih.govnih.gov

Modulating Pharmacokinetic Properties: The bromine and chlorine atoms on the quinoline ring significantly influence the molecule's lipophilicity and electronic distribution. These properties are critical for how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). SBDD can be used to design modifications that optimize these pharmacokinetic parameters, enhancing the bioavailability and efficacy of new drug candidates. researchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound—for instance, by replacing the halogens with other functional groups or by adding side chains—and evaluating the biological activity of the resulting compounds, researchers can build detailed SAR models. youtube.com These models are crucial for understanding which structural features are essential for activity and for guiding the design of more potent compounds. nih.gov

When the three-dimensional structure of a target is unknown, ligand-based design methods become essential. These approaches rely on the knowledge of molecules that are already known to possess a desired property to create new, improved compounds.

Key areas for future development include:

Fluorescent Probes and Sensors: The quinoline scaffold is inherently fluorescent and has been engineered to create probes for live-cell imaging and environmental sensing. nih.gov Ligand-based strategies, such as developing quantitative structure-property relationship (QSPR) models, can be used to predict how modifications to the this compound structure will affect its photophysical properties (e.g., absorption and emission wavelengths, quantum yield). This allows for the rational design of new fluorescent dyes with tailored characteristics for specific applications. nih.gov

Optoelectronic Materials: Quinoline derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Ligand-based design can help in creating molecules with specific electronic properties, such as HOMO/LUMO energy levels, which are critical for their performance in these applications. researchgate.net By analyzing the properties of known quinoline-based materials, researchers can design new derivatives of this compound with enhanced charge transport capabilities or desired emission colors.

Pharmacophore Modeling: In the context of materials, a pharmacophore model can be adapted to define the essential structural features required for a specific material property. nih.gov By analyzing a set of quinoline derivatives with high fluorescence, for example, a 3D model of the "fluoro-phore" can be generated. This model can then be used to design new molecules, based on the this compound scaffold, that are predicted to be highly fluorescent.

Integration of Multidisciplinary Research Methodologies, including Advanced Computational and Experimental Studies

The most significant breakthroughs in understanding and applying complex molecules like this compound will come from the tight integration of computational and experimental approaches. researchgate.net This synergistic relationship allows for a cycle of prediction, synthesis, and testing that accelerates the discovery process. nih.govresearchgate.net

Future research will be characterized by:

Iterative Design Cycles: Computational chemists can use techniques like molecular docking and 3D-QSAR to design and screen virtual libraries of compounds derived from this compound, predicting their potential activity or properties. nih.govresearchgate.netnih.gov The most promising candidates are then synthesized by experimental chemists and evaluated. The experimental results are then fed back to refine the computational models, leading to a more accurate next generation of designs. researchgate.net

Validating Computational Predictions: Experimental validation is crucial. For example, quantum chemical calculations can predict the vibrational spectra (IR, Raman) and electronic spectra (UV-Vis) of a new derivative. researchgate.net These predictions can then be compared with experimental measurements on the synthesized compound to validate the accuracy of the computational model. researchgate.net Similarly, predicted binding affinities from docking studies can be correlated with experimentally measured IC50 values from biological assays. nih.govnih.gov

Complex Systems Analysis: The integration of methods is essential for studying complex phenomena. For instance, understanding how a quinoline-based drug interacts with a cell membrane or how a quinoline-based material self-assembles requires a combination of molecular dynamics simulations, various spectroscopic techniques, and microscopy. researchgate.net This multidisciplinary approach provides a holistic view, from the molecular to the macroscopic level.

This integrated research paradigm, combining the predictive power of computational science with the practical validation of experimental chemistry and biology, will be the cornerstone for unlocking the full potential of this compound and related heterocyclic compounds in the years to come. rsc.org

Q & A

Basic: What synthetic routes are commonly employed for 4-Bromo-3-chloro-2-methylquinoline, and how do reaction conditions influence regioselectivity?

The synthesis of halogenated quinolines like this compound typically involves Gould–Jacob, Friedländer, or Skraup protocols. Regioselectivity is controlled by optimizing halogenation sequences (e.g., bromination before chlorination) and reaction temperatures. For instance, bromination at lower temperatures (0–5°C) minimizes side reactions, while chlorination using SOCl₂ or PCl₅ requires anhydrous conditions to avoid hydrolysis . Substituent positioning is validated via NMR and X-ray crystallography .

Advanced: How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?

Density functional theory (DFT) with hybrid functionals like B3LYP is used to model electronic properties and reaction pathways. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while transition-state calculations predict activation barriers for Suzuki-Miyaura couplings. Studies show that bromine’s higher leaving-group propensity compared to chlorine is confirmed by lower bond dissociation energies (BDEs) calculated via DFT .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Methyl groups (δ ~2.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns.
  • HPLC : Purity (>97%) is validated using C18 columns with UV detection (λ = 254 nm) .
  • X-ray crystallography : SHELX software refines heavy-atom positions (Br, Cl) and resolves steric clashes .

Advanced: How are discrepancies in crystallographic data refinement addressed for halogenated quinolines?

Heavy atoms (Br, Cl) introduce electron density challenges. Strategies include:

  • Using high-resolution data (≤1.0 Å) to reduce thermal motion artifacts.
  • Applying SHELXL restraints for anisotropic displacement parameters.
  • Cross-validating with DFT-optimized geometries to resolve positional ambiguities .

Advanced: How do steric/electronic effects influence nucleophilic substitution in this compound?

The methyl group at C2 creates steric hindrance, reducing reactivity at C3. Bromine at C4 acts as a superior leaving group due to its lower electronegativity vs. chlorine. Computational studies show that electron-withdrawing substituents (Cl) at C3 destabilize intermediates, slowing SNAr reactions. Experimental kinetics (e.g., Arrhenius plots) confirm these trends .

Basic: What purification protocols achieve >97% purity for this compound?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (10:1 to 3:1) separates halogenated isomers.
  • HPLC : Reverse-phase systems with acetonitrile/water eluents ensure final purity .

Advanced: Can isotopic labeling elucidate bromine displacement mechanisms in this compound?

Kinetic isotope effects (KIEs) using ⁸¹Br vs. ⁷⁹Br reveal whether bond cleavage is rate-determining. Deuterated solvents (e.g., DMF-d₇) track proton transfer steps. Studies on analogous quinolines show inverse KIEs (kH/kD < 1) for concerted mechanisms, supporting a four-center transition state .

Basic: What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to volatile halogenated byproducts.
  • Storage : Air-tight containers at 0–6°C to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.